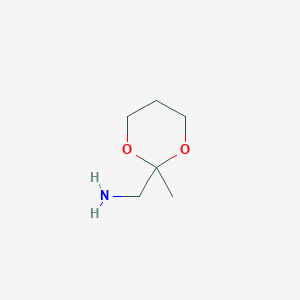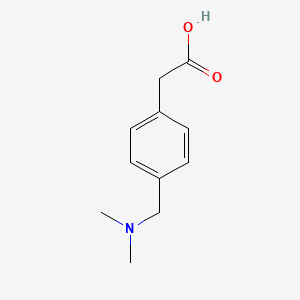
(4-Dimethylaminomethyl-phenyl)-acetic acid
Übersicht
Beschreibung
“(4-Dimethylaminomethyl-phenyl)-acetic acid” seems to be a complex organic compound. The closest related compound I found is "(4-[(dimethylamino)methyl]phenyl)boronic acid" . This compound has an empirical formula of C9H14BNO2 and a molecular weight of 179.02 . It is a solid form .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For the related compound “(4-[(dimethylamino)methyl]phenyl)boronic acid”, it is a solid and has a molecular weight of 179.02 .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A novel lutetium(III) acetate phthalocyanine substituted with N,N'-dimethylaminophenyl groups was synthesized for photodynamic therapy, showing excellent solubility in water and promising properties as potential photosensitizers for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).
Corrosion Inhibition
Compounds including 2-(N,N-dimethylamino) benzylidene derivatives were investigated for their role as corrosion inhibitors in acid solutions, demonstrating that their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm and acts as mixed-type inhibitors (Quraishi & Sharma, 2005).
Analytical Chemistry
A gas chromatographic-mass spectrometric method was developed for the determination of phenylacetic acid in human blood, showcasing the importance of monitoring phenyl ethylamine levels and its metabolites for assessing neuromodulatory roles in diseases like depression and schizophrenia (Mangani et al., 2004).
Photoredox Catalysis
Acetic acid was found to significantly accelerate the visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives, an approach beneficial for large-scale reactions and potential industrial manufacture (Wu et al., 2017).
Antimicrobial Activity
Microwave-assisted synthesis of N,N-dimethylaniline containing pyrazole derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones) showed antibacterial and antifungal activities, indicating potential pharmaceutical applications (Swarnkar, Ameta, & Vyas, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXZEKTWPSSQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Dimethylaminomethyl-phenyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



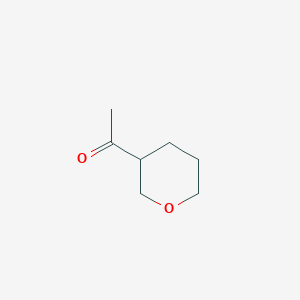
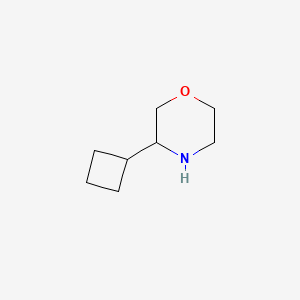
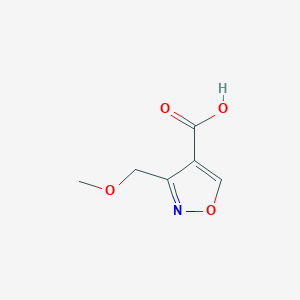

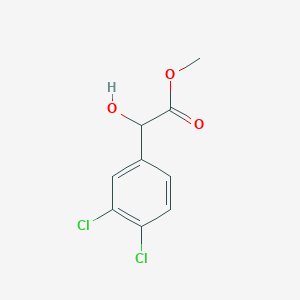
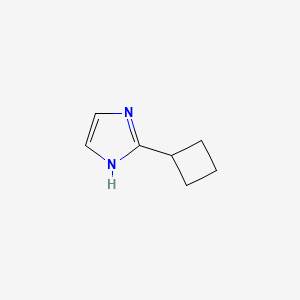

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)
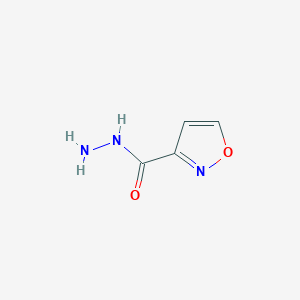

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)


